molecular formula C20H16N2O2 B291499 2-benzoyl-N-(3-pyridinylmethyl)benzamide

2-benzoyl-N-(3-pyridinylmethyl)benzamide

Cat. No.: B291499
M. Wt: 316.4 g/mol
InChI Key: ATWUTORVKUOTRV-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a benzoyl group at the 2-position and a 3-pyridinylmethyl moiety on the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, antimicrobial agents, and modulators of neuronal receptors .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzoyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H16N2O2/c23-19(16-8-2-1-3-9-16)17-10-4-5-11-18(17)20(24)22-14-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,24)

InChI Key

ATWUTORVKUOTRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues with Pyridinyl Substituents

4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide
  • Structure : Features an allyloxy group at the 4-position and a 6-methylpyridin-2-yl substituent on the amide nitrogen.
  • Activity : Acts as a negative allosteric modulator (NAM) of human α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 of ~6.0 µM. Exhibits ~5-fold selectivity over α3β4 nAChRs .
  • Key Difference : The allyloxy group enhances binding to nAChRs compared to the benzoyl group in the target compound, which may reduce receptor affinity.
2-[(Phenoxyacetyl)amino]-N-(3-pyridinylmethyl)benzamide
  • Structure: Contains a phenoxyacetyl amino group at the 2-position and the same N-(3-pyridinylmethyl) substituent as the target compound.
  • Activity: Not explicitly reported, but the phenoxyacetyl group may confer additional hydrogen-bonding interactions, altering solubility or target engagement .

Antimicrobial Benzamide Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Substituted with a 3,4-dimethoxyphenethyl group.
  • Activity : Demonstrates antimicrobial activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 2.81–2.97 µM .
  • Key Difference : The absence of a pyridinyl group reduces solubility but increases lipophilicity, enhancing membrane penetration.
Benzamide Derivatives in Recent Progress in FtsZ Inhibitors
  • Structure : Variants include halogenated or alkylated benzamides.
  • Activity : MIC values range from 0.04 µM to >154 µM against Gram-positive bacteria. Substitutions like methyl or methoxy groups correlate with improved potency .

Pharmacologically Active Benzamides

Nitazoxanide
  • Structure : Features a nitrothiazole ring and acetolyloxy group.
  • Activity : Broad-spectrum antiparasitic agent. The thiazole ring enhances redox activity, unlike the pyridine in the target compound .
Neuroleptic Benzamides (Amisulpride, Sulpiride)
  • Structure: Contain sulfonyl or alkylamino groups.
  • Activity : Dopamine D2/D3 receptor antagonists. The absence of a pyridinyl group in these compounds limits cross-reactivity with nAChRs .

Structure-Activity Relationship (SAR) Insights

  • Pyridinyl Groups : The 3-pyridinylmethyl substituent in the target compound may enhance solubility and CNS penetration compared to alkyl or aryl groups .
  • Benzoyl vs.
  • Hydrogen-Bonding Moieties : The pyridine nitrogen and amide carbonyl in the target compound facilitate interactions with polar residues in enzyme active sites or receptors .

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